2-(2-oxopropyl)benzoic Acid
Overview
Description
2-(2-oxopropyl)benzoic acid is an organic compound with the molecular formula C10H10O3 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 2-oxopropyl group
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
The mode of action of 2-(2-oxopropyl)benzoic Acid is currently unknown due to the lack of comprehensive studies on this compound
Biochemical Pathways
It’s worth noting that benzoic acid derivatives play important roles in a large number of natural products and perform critical functions in plant metabolism . They are involved in the biosynthesis of phenolic compounds in foods, which has been studied with the aim to explore the effects of different stresses . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
Information about its bioavailability, metabolism, and excretion is currently unavailable .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxopropyl)benzoic acid typically involves the Friedel-Crafts acylation of benzoic acid with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Acylation: Benzoic acid reacts with acetyl chloride in the presence of aluminum chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Purification: The crude product is purified through recrystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxopropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 2-(2-hydroxypropyl)benzoic acid.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
2-(2-oxopropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(1-oxopropyl)benzoic acid: Similar structure but with a different position of the oxo group.
2-(2-hydroxypropyl)benzoic acid: Reduction product of 2-(2-oxopropyl)benzoic acid.
2-(2-methylpropyl)benzoic acid: Similar structure with a methyl group instead of an oxo group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of the oxo group at the 2-position of the propyl chain allows for unique interactions and reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
2-(2-oxopropyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXVWJCTZXNVAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454211 | |
Record name | 2-(2-oxopropyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2852-91-7 | |
Record name | 2-(2-oxopropyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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